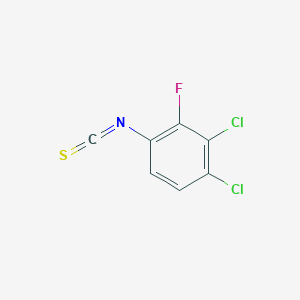

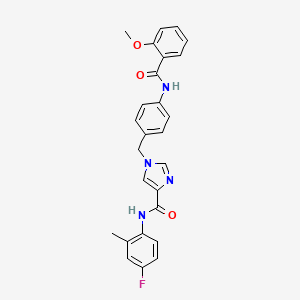

![molecular formula C20H14ClN3O3 B2813290 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 282523-57-3](/img/structure/B2813290.png)

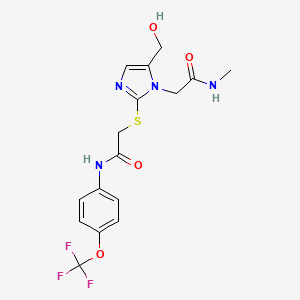

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyloxy)-6-nitro-2-phenyl-1H-1,3-benzimidazole, also known as CBN-PBN, is an important heterocyclic compound used in synthetic organic chemistry. It is a versatile building block for a variety of organic reactions, and its structure can be used for the synthesis of several other compounds. CBN-PBN has been extensively studied in recent years, and its potential applications in scientific research have been explored.

Applications De Recherche Scientifique

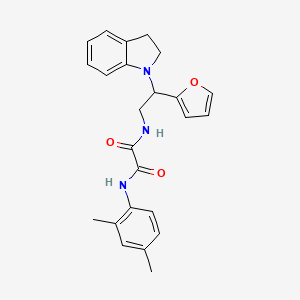

Antitubercular Potential

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole derivatives have been explored for their potential use as new antitubercular agents. These compounds exhibit excellent bactericidal properties against aerobic whole cells of Mycobacterium tuberculosis. Modifications at specific positions on the benzimidazole ring, such as the replacement of the ether oxygen with nitrogen, have shown to slightly improve potency. The extension of the linker region between specific positions and the terminal hydrophobic aromatic substituent has led to significant improvements in potency against Mycobacterium tuberculosis (Kim et al., 2009).

Antileishmanial Activity

The benzimidazole derivatives are also being studied for their application in treating neglected tropical diseases such as visceral leishmaniasis (VL). Initial studies related to tuberculosis led to the discovery of these compounds' potential as a first-in-class drug candidate for VL. Various modifications to the aryloxy side chain, such as exchange of the linking oxygen for nitrogen, have been well-tolerated, with some derivatives showing improved aqueous solubility and significant efficacy in mouse models of acute Leishmania donovani infection (Thompson et al., 2016).

Antimicrobial and Anticancer Properties

Benzimidazole derivatives containing the 1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole structure have been designed and synthesized, showing potent antimicrobial activity against both gram-positive and gram-negative bacteria, including methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus. Moreover, these compounds have demonstrated anticancer activity against various cancer cell lines, including HepG2, MDA-MB-231, MCF7, RMS, and C26, with low μM IC50 values. Computational ADMET profiling and docking studies suggest these compounds have comparable drug-like properties to known antimicrobial and anticancer agents (Pham et al., 2022).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O3/c21-16-8-6-14(7-9-16)13-27-23-19-12-17(24(25)26)10-11-18(19)22-20(23)15-4-2-1-3-5-15/h1-12H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBPSDRBNDZPRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2813208.png)

![1-[(4-bromobenzyl)oxy]-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2813229.png)